molecular formula C7H5F2NO2 B2449181 2,2-Difluoro-2-(pyridin-4-yl)acetic acid CAS No. 1263178-28-4

2,2-Difluoro-2-(pyridin-4-yl)acetic acid

Cat. No.: B2449181
CAS No.: 1263178-28-4
M. Wt: 173.119
InChI Key: UXTFZNJZPAMSTD-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyridin-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H5F2NO2 It is characterized by the presence of two fluorine atoms and a pyridinyl group attached to an acetic acid moiety

Biochemical Analysis

Biochemical Properties

The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2-Difluoro-2-(pyridin-4-yl)acetic acid is not well defined. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(pyridin-4-yl)acetic acid typically involves the reaction of fluorinated precursors with pyridine derivatives. One common method involves the reaction of fluorobenzene with difluoromethylpyridine in the presence of a base such as potassium carbonate in a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the acetic acid functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(pyridin-4-yl)acetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of reduced analogs with different properties.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl acetic acids, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively .

Scientific Research Applications

2,2-Difluoro-2-(pyridin-4-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Similar in structure but with a fluorosulfonyl group instead of a pyridinyl group.

    2,2-Difluoro-2-(2-pyridyl)acetic acid: Similar but with the pyridinyl group in a different position.

Uniqueness

2,2-Difluoro-2-(pyridin-4-yl)acetic acid is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological and chemical properties compared to its analogs .

Properties

IUPAC Name

2,2-difluoro-2-pyridin-4-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-1-3-10-4-2-5/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTFZNJZPAMSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263178-28-4
Record name 2,2-difluoro-2-(pyridin-4-yl)acetic acid
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